7-Methylthiomethylpaclitaxel

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

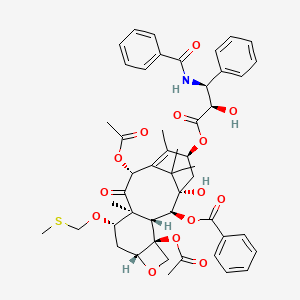

BMS-184476は、パクリタキセルの7-メチルチオメチルエーテルである新規のタキサン誘導体です。培養細胞およびヒト腫瘍異種移植片における腫瘍細胞に対して、パクリタキセルよりも優れた効力を示しています。 この化合物はまた、P-糖タンパク質または変異型チューブリンによって媒介される多剤耐性を有する、パクリタキセル耐性ヒト腫瘍細胞株の増殖を阻害します .

準備方法

BMS-184476の合成は、パクリタキセルを2'-トリエチルシリル誘導体として保護し、続いてジメチルスルフィドとベンゾイルパーオキシドを用いて7-メチルスルファニルメチルエーテルに変換することを含みます。 その後、水性酢酸または水/アセトニトリル中の塩酸を用いた脱シリル化により、目的の7-O-メチルスルファニルメチルパクリタキセルが得られます 。工業生産方法では、通常、規模と収率を最適化するために同様の合成経路が用いられます。

化学反応解析

BMS-184476は、次のようないくつかの種類の化学反応を起こします。

酸化: この化合物は、スルホキシド代謝産物を生成するために酸化することができます。

置換: 7-メチルチオメチルエーテル基は、特定の条件下で置換することができます。これらの反応に使用される一般的な試薬には、ジメチルスルフィド、ベンゾイルパーオキシド、および脱シリル化のための様々な酸が含まれます。生成される主要な生成物には、スルホキシド代謝産物と置換誘導体があります。

科学研究アプリケーション

BMS-184476は、その抗腫瘍活性について広く研究されてきました。 進行した悪性腫瘍、特に乳がんと非小細胞肺がんの患者で有効性が示されています 。 この化合物は、パクリタキセル耐性腫瘍モデルにおいても活性を示し、in vitroおよびin vivoの両方でヒト肺がん細胞における放射線効果を強化します 。 さらに、BMS-184476は、シスプラチンやカルボプラチンなどの他の化学療法剤と組み合わせて使用され、治療成績を改善しています .

化学反応の分析

BMS-184476 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxide metabolites.

Substitution: The 7-methylthiomethyl ether group can be substituted under specific conditions. Common reagents used in these reactions include dimethyl sulfide, benzoyl peroxide, and various acids for desilylation. Major products formed include sulfoxide metabolites and substituted derivatives.

科学的研究の応用

BMS-184476 has been extensively studied for its antitumor activity. It has shown efficacy in patients with advanced malignancies, including breast and non-small cell lung cancer . The compound has also demonstrated activity in paclitaxel-resistant tumor models and enhances the effects of radiation in human lung cancer cells both in vitro and in vivo . Additionally, BMS-184476 has been used in combination with other chemotherapeutic agents like cisplatin and carboplatin to improve therapeutic outcomes .

作用機序

BMS-184476は、微小管に結合して安定化させ、その解体を阻害します。これにより、細胞周期がG2/M期で停止し、アポトーシスが誘導されます。 この化合物はチューブリンを標的とし、P-糖タンパク質または変異型チューブリンによって媒介される多剤耐性を有する腫瘍細胞に対して効果的です .

類似化合物との比較

BMS-184476は、パクリタキセルやドセタキセルなどの他のタキサンと比較されます。 パクリタキセルやドセタキセルは、臨床現場で広く使用されていますが、BMS-184476は、耐性腫瘍細胞株に対する効力と有効性の面で利点があります 。類似の化合物には、以下のようなものがあります。

パクリタキセル: 太平洋イチイの木から抽出される、広く使用されている化学療法薬です。

ドセタキセル: ヨーロッパイチイの木から合成されたパクリタキセルのアナログです。

カバジタキセル: がん治療に使用される別のタキサン誘導体です。

BMS-184476のユニークな7-メチルチオメチルエーテル置換は、その溶解性を高め、希釈剤として必要なクレモフォアELの量を減らすことで、過敏症と神経毒性を軽減する可能性があります .

特性

CAS番号 |

160237-25-2 |

|---|---|

分子式 |

C49H55NO14S |

分子量 |

914.0 g/mol |

IUPAC名 |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-9-(methylsulfanylmethoxy)-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C49H55NO14S/c1-27-33(62-45(57)38(53)37(30-17-11-8-12-18-30)50-43(55)31-19-13-9-14-20-31)24-49(58)42(63-44(56)32-21-15-10-16-22-32)40-47(6,41(54)39(61-28(2)51)36(27)46(49,4)5)34(60-26-65-7)23-35-48(40,25-59-35)64-29(3)52/h8-22,33-35,37-40,42,53,58H,23-26H2,1-7H3,(H,50,55)/t33-,34-,35+,37-,38+,39+,40-,42-,47+,48-,49+/m0/s1 |

InChIキー |

UBJAHGAUPNGZFF-XOVTVWCYSA-N |

SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OCSC)C)OC(=O)C |

異性体SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OCSC)C)OC(=O)C |

正規SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OCSC)C)OC(=O)C |

Key on ui other cas no. |

160237-25-2 |

同義語 |

7-methylthiomethyl-paclitaxel 7-methylthiomethylpaclitaxel BMS 184476 BMS-184476 BMS184476 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。